Angiotensin I human acetate salt hydrate

Enzymology Renin-angiotensin system Peptide metabolism

This acetate salt hydrate delivers authentic human angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) as ≥97% pure lyophilized powder. Unlike TFA salts that introduce residual trifluoroacetate confounding cell assays, or non-human [Val⁵] variants failing cross-reactivity with human antibodies, the acetate counterion ensures aqueous solubility without organic co-solvents. Validated as NIST SRM 998 for SI-traceable PRA calibration and MALDI-MS external standardization, it uniquely enables simultaneous ACE-dependent Ang II and NEP-dependent Ang (1-7) quantification from a single substrate.

Molecular Formula C64H95N17O17
Molecular Weight 1374.5 g/mol
CAS No. 70937-97-2
Cat. No. B6596098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin I human acetate salt hydrate
CAS70937-97-2
Molecular FormulaC64H95N17O17
Molecular Weight1374.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O
InChIInChI=1S/C62H89N17O14.C2H4O2.H2O/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;1-2(3)4;/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);1H3,(H,3,4);1H2/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-;;/m0../s1
InChIKeyGQMWNZUFNXZMDE-TYQYNJATSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin I Human Acetate Salt Hydrate (CAS 70937-97-2): Procurement-Grade Peptide for Renin-Angiotensin System Research


Angiotensin I human acetate salt hydrate (CAS 70937-97-2) is a synthetic decapeptide corresponding to the endogenous human angiotensin I sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu). This acetate salt hydrate formulation delivers the peptide as a lyophilized powder with ≥90% purity by HPLC, suitable for mammalian cell culture applications . As the primary substrate for angiotensin-converting enzyme (ACE) in the renin-angiotensin system (RAS), this compound serves as the obligate precursor to angiotensin II and angiotensin (1–7), positioning it as an essential reagent for cardiovascular, renal, and endocrine research [1].

Why Generic Substitution of Angiotensin I Human Acetate Salt Hydrate Introduces Experimental Variability


Substituting angiotensin I human acetate salt hydrate with alternative salt forms (e.g., trifluoroacetate), non-human species variants, or lower-purity preparations introduces quantifiable experimental confounders. Trifluoroacetate salts, while common in peptide synthesis, contain residual TFA that can alter cellular responses, modify peptide solubility profiles, and interfere with sensitive bioassays [1]. Species variants—such as [Ile⁵]-angiotensin I (human) versus [Val⁵]-angiotensin I (bovine/rat)—exhibit different chromatographic retention behaviors and may not cross-react reliably with human-specific antibodies used in radioimmunoassays . Furthermore, preparations lacking the acetate counterion demonstrate reduced solubility in aqueous buffers, necessitating organic co-solvents that can compromise cell viability in mammalian culture systems .

Quantitative Differentiation Evidence for Angiotensin I Human Acetate Salt Hydrate: Comparator-Based Procurement Rationale


Substrate Specificity: Differential kcat/Km for ACE, NEP, and ACE2 Defines Experimental Utility

Angiotensin I human acetate salt hydrate exhibits distinct catalytic efficiency (kcat/Km) across the three major angiotensin-processing enzymes. As a substrate for neprilysin (NEP), Ang I is cleaved to Ang (1–7) with kcat/Km = 6.2×10⁵ M⁻¹·s⁻¹, representing an 18.8-fold higher catalytic efficiency than its cleavage by ACE2 (kcat/Km = 3.3×10⁴ M⁻¹·s⁻¹) [1]. This differential enzyme specificity cannot be replicated using angiotensin II or angiotensin (1–7) as starting substrates, making Ang I the unique entry point for studies dissecting parallel RAS processing pathways.

Enzymology Renin-angiotensin system Peptide metabolism Kinetic assays

In Vivo Hemodynamic Effects: Differential Renal Response to Ang I vs Ang II Infusion in Human Subjects

In a head-to-head human infusion study comparing Ang I and Ang II (0.3, 1.0, and 3.0 pmol·kg⁻¹·min⁻¹), both peptides produced comparable increases in mean arterial pressure and aldosterone. However, Ang II infusion produced significantly greater decrements in active plasma renin concentration and effective renal plasma flow than Ang I infusion (P < 0.05) [1]. Plasma Ang II levels during Ang I infusion were significantly lower than during direct Ang II infusion (P < 0.05), indicating incomplete systemic conversion of Ang I to Ang II [1].

Cardiovascular physiology Renal pharmacology Human studies Hemodynamics

Vascular Reactivity: Ang I Vasoconstrictor Potency Relative to Ang II in Human Limb Vessels

In local infusion studies into human peripheral arteries and veins, both angiotensin I and angiotensin II produced constriction of hand veins and forearm arteries. The vasoconstrictor potency of Ang I was quantitatively less than that of Ang II [1]. Critically, pre-treatment with the ACE inhibitor SQ 20,881 abolished or markedly attenuated the effect of Ang I infusion but did not affect Ang II-mediated constriction, confirming that Ang I's vascular activity depends entirely on local conversion to Ang II [1].

Vascular pharmacology ACE activity Human ex vivo Vasoconstriction

Analytical Metrology: Traceable Peptide Content via Amino Acid Analysis for Calibration Standardization

Angiotensin I human acetate salt hydrate is certified as NIST Standard Reference Material (SRM) 998, with peptide content measured by HPLC using the method of standard additions with phenylalanine as the added calibrant . This certification establishes SI-traceable quantification, enabling the compound to serve as a primary calibrator for renin activity assays and as a reference peptide for amino acid analysis . In MALDI mass spectrometry applications, the acetate salt hydrate has been validated as an external calibration standard when applied to CHCA and DHB matrices, demonstrating linear calibration curves [1]. In contrast, non-certified commercial preparations lack metrological traceability and may exhibit peptide content deviations exceeding 20% due to residual TFA counterion mass [2].

Analytical chemistry Mass spectrometry Standardization Metrology

Validated Application Scenarios for Angiotensin I Human Acetate Salt Hydrate Based on Quantitative Evidence


Dual-Pathway RAS Enzyme Kinetics: Simultaneous Assessment of ACE and NEP Processing

Angiotensin I human acetate salt hydrate enables experiments that simultaneously quantify both ACE-dependent Ang II generation and NEP-dependent Ang (1–7) generation from a single starting substrate. The differential catalytic efficiencies (NEP kcat/Km = 6.2×10⁵ M⁻¹·s⁻¹ vs ACE2 kcat/Km = 3.3×10⁴ M⁻¹·s⁻¹) [1] provide distinct kinetic signatures that facilitate inhibitor screening assays targeting specific RAS processing enzymes. This experimental design is not achievable using Ang II or Ang (1–7) as starting materials, as these downstream peptides bypass the rate-limiting conversion steps.

Tissue-Specific ACE Activity Quantification in Human Vascular Preparations

The differential sensitivity of Ang I-mediated vasoconstriction to ACE inhibition (abolished by SQ 20,881) compared to Ang II-mediated vasoconstriction (unaffected by ACE inhibition) [2] establishes Ang I acetate salt hydrate as the functional probe of choice for quantifying local tissue ACE activity in isolated vessel preparations. Ang II cannot substitute for this application, as it directly activates AT1 receptors independently of converting enzyme activity.

Renin Activity Assay Calibration and Standardization

As NIST SRM 998 , Angiotensin I human acetate salt hydrate provides SI-traceable quantification for plasma renin activity (PRA) radioimmunoassays. Laboratories performing clinical or research renin measurements require this certified reference material for assay calibration, inter-laboratory harmonization, and regulatory compliance. The acetate salt hydrate formulation ensures compatibility with aqueous assay buffers without organic co-solvent interference.

MALDI Mass Spectrometry Calibration and Peptide Quantification Method Development

Validated as an external calibration standard for MALDI-MS when applied to CHCA and DHB matrices [3], this acetate salt hydrate preparation supports accurate mass assignment and quantitative peptide analysis. Its defined molecular weight (1296.48 Da, anhydrous free base basis) and high purity (≥90% HPLC) make it suitable for method development and instrument performance qualification in proteomics facilities.

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